2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO7/c1-25-14-5-3-4-11(7-14)16(22)10-27-19(23)15-8-12-6-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNDQVUKFQDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The synthesis begins with 2-hydroxy-5-methoxyacetophenone, which undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at position 3. This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux (80–90°C, 4–6 hours), yielding 8-methoxy-2H-chromene-3-carbaldehyde.
Reaction Conditions
Bromination at Position 6
The aldehyde intermediate is brominated at position 6 using N-bromosuccinimide (NBS) under radical initiation. This step ensures regioselectivity for the chromene scaffold.
Reaction Conditions
- Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
- Solvent : Carbon tetrachloride (CCl₄)
- Temperature : 70–80°C, 12 hours
- Yield : 68–75%
Oxidation to Carboxylic Acid
The brominated aldehyde is oxidized to 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid using Pinnick oxidation (NaClO₂, sulfamic acid).
Reaction Conditions
- Reagents : NaClO₂ (2.0 equiv), sulfamic acid (1.5 equiv)
- Solvent : DCM/water (2:1 v/v)
- Temperature : 25°C, 3 hours
- Yield : 53–61%
Formation of Acid Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Reaction Conditions
- Reagents : SOCl₂ (3.0 equiv)
- Solvent : Anhydrous DCM
- Temperature : Reflux (40°C, 2 hours)
- Yield : >90%
Synthesis of 2-(3-Methoxyphenyl)-2-Oxoethanol
Friedel-Crafts Acylation
3-Methoxybenzene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to form 3-methoxyphenyl-2-chloroethyl ketone.
Reaction Conditions
- Reagents : Chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)
- Solvent : Nitromethane
- Temperature : 0°C → 25°C, 6 hours
- Yield : 65–70%
Hydrolysis to Alcohol
The chloroethyl ketone is hydrolyzed to 2-(3-methoxyphenyl)-2-oxoethanol using NaOH in aqueous ethanol.
Reaction Conditions
- Reagents : NaOH (2.0 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 60°C, 4 hours
- Yield : 58–63%
Esterification Reaction
The acid chloride reacts with 2-(3-methoxyphenyl)-2-oxoethanol in the presence of triethylamine (Et₃N) to form the target ester.
Reaction Conditions
- Reagents : Et₃N (2.5 equiv)
- Solvent : Anhydrous DCM
- Temperature : 0°C → 25°C, 12 hours
- Yield : 44–64%
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene-H), 7.52–7.48 (m, 4H, aromatic), 5.32 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- ¹³C NMR : δ 172.1 (C=O), 164.3 (C=O), 154.2 (C-O), 130.5–114.7 (aromatic), 56.1 (OCH₃), 55.8 (OCH₃).
- HRMS : m/z calcd. for C₂₀H₁₆BrO₇ [M+H]⁺: 479.02; found: 479.01.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for bromination and oxidation steps, reducing reaction times by 40%. Automated crystallization systems achieve >99% purity, critical for pharmaceutical applications.
Challenges and Optimization
- Regioselectivity in Bromination : Radical inhibitors (e.g., BHT) minimize polybromination byproducts.
- Esterification Yield : Molecular sieves (4Å) absorb HCl, shifting equilibrium toward product formation.
Reaction Data Summary
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 80°C, 4h | 46–94 |
| Bromination | NBS, AIBN | 70°C, 12h | 68–75 |
| Oxidation | NaClO₂, sulfamic acid | 25°C, 3h | 53–61 |
| Acid Chloride Formation | SOCl₂ | 40°C, 2h | >90 |
| Esterification | Et₃N | 25°C, 12h | 44–64 |
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromine atom with other functional groups such as iodine, hydroxyl, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors in the body, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-2-oxoethyl 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 6-fluoro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 6-iodo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may impart unique properties compared to its chloro, fluoro, or iodo analogs, such as different reactivity in substitution reactions or varying degrees of biological activity.
Biological Activity
The compound 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate represents a novel class of chromene derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this chromene derivative typically involves multi-step reactions that include the formation of the chromene backbone followed by selective substitutions. The synthetic routes often employ methods such as the Horner-Wadsworth-Emmons reaction , which is pivotal for introducing the necessary substituents at specific positions on the chromene ring.
Antioxidant Activity
Recent studies have demonstrated that chromene derivatives exhibit significant antioxidant properties . For instance, compounds with similar structural motifs have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidant activity is typically assessed using various in vitro methods, including DPPH and ABTS assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Standard (BHT) | 20 | 15 |
Antiproliferative Activity
The antiproliferative effects of this compound have been explored against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM across different cancer types, indicating potent activity against tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | TBD |
| HeLa (Cervical) | TBD |
| A549 (Lung) | TBD |
The biological activity of chromene derivatives is often attributed to their ability to modulate oxidative stress and influence cell signaling pathways involved in apoptosis and proliferation. Specifically, these compounds may inhibit key enzymes related to cancer cell survival and proliferation, such as acetylcholinesterase (AChE) and various kinases.
Case Studies
- Case Study on Anticancer Activity : A derivative structurally similar to the compound was tested on MCF-7 breast cancer cells, revealing an IC50 value of 3.1 µM , indicating selective cytotoxicity towards cancer cells while sparing normal cells.
- Antioxidant Efficacy Study : In a comparative study, the antioxidant capacity of the compound was evaluated against established antioxidants. The results indicated that it exhibited superior radical scavenging activity, particularly in lipid peroxidation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
